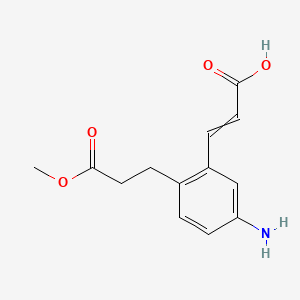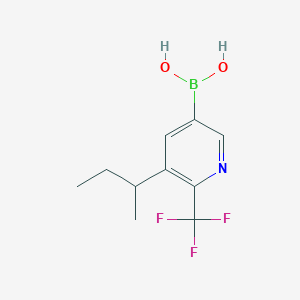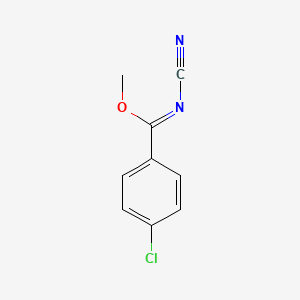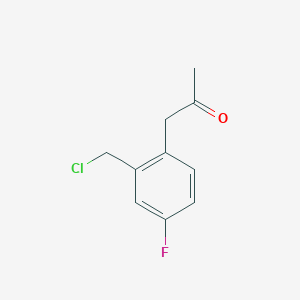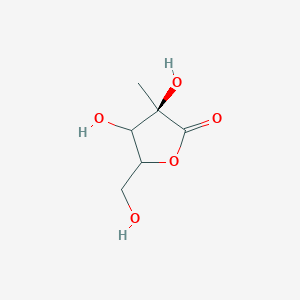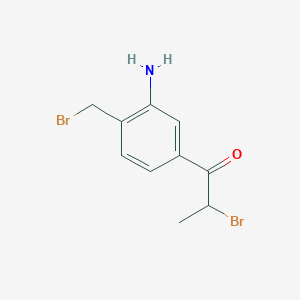
1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H12Br2NO. This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by amination. For instance, starting with 3-amino-4-methylbenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group. Subsequent reactions with appropriate reagents yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromomethyl and bromopropanone moieties can participate in electrophilic and nucleophilic reactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with chlorine atoms instead of bromine.
1-(3-Amino-4-(methyl)phenyl)-2-methylpropan-1-one: Lacks halogen atoms, affecting its reactivity.
1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one: Contains both bromine and chlorine atoms.
Uniqueness
1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-4-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)7-2-3-8(5-11)9(13)4-7/h2-4,6H,5,13H2,1H3 |
InChI Key |
VGOPGZAWJSFJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)CBr)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)

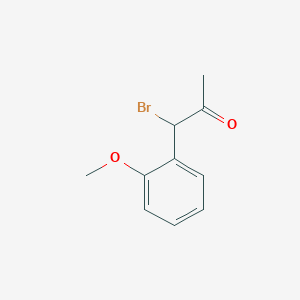
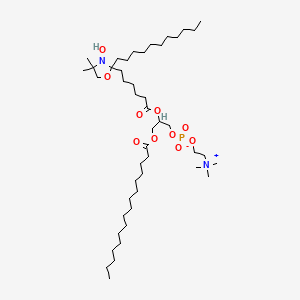

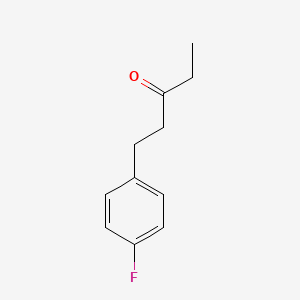
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)
